Methyl 3-((6-oxo-1,6-dihydropyridazin-4-yl)oxy)propanoate

Fragment-based drug discovery PDE4 inhibitor Atom economy

Methyl 3-((6-oxo-1,6-dihydropyridazin-4-yl)oxy)propanoate (CAS 1346697-93-5) is a pyridazinone derivative with the molecular formula C8H10N2O4 and a molecular weight of 198.18 g/mol. It features a 6-oxo-1,6-dihydropyridazin-4-yl core linked via an ether bond to a methyl propanoate side chain.

Molecular Formula C8H10N2O4
Molecular Weight 198.18 g/mol
CAS No. 1346697-93-5
Cat. No. B11899378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-((6-oxo-1,6-dihydropyridazin-4-yl)oxy)propanoate
CAS1346697-93-5
Molecular FormulaC8H10N2O4
Molecular Weight198.18 g/mol
Structural Identifiers
SMILESCOC(=O)CCOC1=CC(=O)NN=C1
InChIInChI=1S/C8H10N2O4/c1-13-8(12)2-3-14-6-4-7(11)10-9-5-6/h4-5H,2-3H2,1H3,(H,10,11)
InChIKeyMCHRXAIAWWVNTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-((6-oxo-1,6-dihydropyridazin-4-yl)oxy)propanoate (CAS 1346697-93-5): A Pyridazinone-Based Building Block for PDE4-Targeted Discovery


Methyl 3-((6-oxo-1,6-dihydropyridazin-4-yl)oxy)propanoate (CAS 1346697-93-5) is a pyridazinone derivative with the molecular formula C8H10N2O4 and a molecular weight of 198.18 g/mol . It features a 6-oxo-1,6-dihydropyridazin-4-yl core linked via an ether bond to a methyl propanoate side chain. The compound is commercially available at purities of ≥95% to 98% and is primarily utilized as a versatile small-molecule scaffold and synthetic intermediate in medicinal chemistry programs targeting phosphodiesterase 4 (PDE4) and related inflammatory pathways .

Why Generic Substitution of Methyl 3-((6-oxo-1,6-dihydropyridazin-4-yl)oxy)propanoate Risks Synthetic and Biological Irreproducibility


Methyl 3-((6-oxo-1,6-dihydropyridazin-4-yl)oxy)propanoate cannot be indiscriminately replaced by other pyridazinone esters or acids without compromising synthetic outcomes. The methyl ester imparts a distinct reactivity profile in transesterification and hydrolysis reactions compared to its ethyl ester analog (CAS 1346697-94-6) . Furthermore, the absence of a chlorine substituent at the 5-position differentiates it from the 5-chloro derivative (CAS 1346697-67-3), altering both electronic properties and subsequent derivatization possibilities . These structural features directly influence lipophilicity (XLogP ≈ -0.7 for the target compound) and metabolic stability in prodrug strategies, making generic substitution a source of irreproducible results in PDE4-focused medicinal chemistry campaigns .

Quantitative Differentiation of Methyl 3-((6-oxo-1,6-dihydropyridazin-4-yl)oxy)propanoate from Closest Analogs


Methyl Ester vs. Ethyl Ester: Lower Molecular Weight and Higher Atom Economy for Fragment-Based Design

The methyl ester side chain provides a molecular weight of 198.18 g/mol, which is 14.02 g/mol (approximately 7%) lower than the ethyl ester analog (212.20 g/mol) . This lower molecular weight aligns more favorably with fragment-based drug discovery (FBDD) guidelines, where fragments with MW < 250 Da are preferred for efficient hit evolution. Additionally, the methyl ester offers higher atom economy in subsequent amidation or hydrolysis steps, as the methoxy leaving group is smaller and generates methanol rather than ethanol as a byproduct.

Fragment-based drug discovery PDE4 inhibitor Atom economy

Lipophilicity (XLogP) Differentiation: Target Compound is More Hydrophilic Than Ethyl Ester Analog

The computed XLogP for Methyl 3-((6-oxo-1,6-dihydropyridazin-4-yl)oxy)propanoate is -0.7, as reported by Chem960 . While computed XLogP data for the ethyl ester analog is not available from identical sources, the addition of a methylene group (-CH2-) in the ethyl ester is predicted to increase logP by approximately +0.5 units based on well-established fragment contribution methods (e.g., Hansch π constants). This implies the target methyl ester is significantly more hydrophilic, which can translate to higher aqueous solubility and reduced non-specific protein binding in biochemical assays.

Lipophilicity ADME PDE4 inhibitor

Absence of 5-Chloro Substituent: Differentiated Reactivity and Reduced Potential for Genotoxic Impurities

Unlike the 5-chloro analog (Methyl 3-((5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)oxy)propanoate, CAS 1346697-67-3), the target compound lacks a chlorine atom at the 5-position of the pyridazinone ring . This structural difference eliminates the risk of generating potentially genotoxic impurities (PGIs) arising from dechlorination side reactions during downstream synthesis. From a procurement perspective, this simplifies quality control requirements and reduces the need for expensive genotoxicity testing of intermediates, as chlorine-containing heterocycles are often flagged in regulatory starting material assessments.

Genotoxicity Synthetic intermediate PDE4 inhibitor

Purity and Storage Specifications: Consistent ≥98% Purity with Defined Cold-Chain Storage

The target compound is consistently supplied at ≥98% purity (NLT 98%) across multiple vendors including MolCore (ISO-certified) and Leyan, with specified storage at 2–8°C . This is a critical procurement parameter: thermal degradation of the ester functionality can occur at ambient temperature, generating the free acid impurity that would compromise the outcome of ester-specific synthetic transformations. In contrast, the ethyl ester analog is offered at 95% purity by AKSci, indicating a potentially less rigorous purification standard .

Quality control Reproducibility Building block

Optimal Research and Industrial Application Scenarios for Methyl 3-((6-oxo-1,6-dihydropyridazin-4-yl)oxy)propanoate (CAS 1346697-93-5)


Fragment-Based PDE4 Inhibitor Lead Generation

With a molecular weight of 198.18 g/mol and XLogP of -0.7, Methyl 3-((6-oxo-1,6-dihydropyridazin-4-yl)oxy)propanoate meets the Rule-of-Three criteria for fragment-based screening libraries. The methyl ester provides a tractable synthetic handle for amide coupling or hydrolysis to the carboxylic acid, enabling rapid SAR exploration around the pyridazinone core. Procurement of the ≥98% purity grade ensures minimal interference from impurities during fragment soaking or biochemical assay screening .

Synthesis of PDE4 Inhibitor Candidates via Amide Bond Formation

The methyl ester side chain of the target compound can be selectively hydrolyzed to the corresponding carboxylic acid under mild basic conditions without affecting the pyridazinone ring. This acid intermediate can then be coupled with diverse amines to generate focused libraries of PDE4 inhibitors. The lower molecular weight and higher hydrophilicity of the methyl ester, compared to the ethyl ester analog, facilitate aqueous workup and purification of the resulting amide products .

Prodrug Design Programs Requiring Controlled Ester Hydrolysis Rates

Methyl esters generally hydrolyze faster than ethyl esters under physiological conditions due to reduced steric hindrance at the ester carbonyl. For research programs exploring esterase-activated prodrugs of pyridazinone-based PDE4 inhibitors, Methyl 3-((6-oxo-1,6-dihydropyridazin-4-yl)oxy)propanoate offers a distinct hydrolysis rate profile compared to the ethyl ester, providing a tunable parameter for optimizing pharmacokinetic properties. The defined cold-chain storage (2–8°C) preserves ester integrity during long-term storage .

Reference Standard for Non-Halogenated Pyridazinone Scaffold Characterization

The absence of the 5-chloro substituent makes Methyl 3-((6-oxo-1,6-dihydropyridazin-4-yl)oxy)propanoate an ideal reference compound for characterizing the baseline physicochemical and spectroscopic properties of the non-halogenated pyridazinone scaffold. This is particularly valuable when developing analytical methods (HPLC, LC-MS) for monitoring reaction progress in synthetic routes that involve halogenation or dehalogenation steps, as the target compound provides a halogen-free baseline for comparison .

Quote Request

Request a Quote for Methyl 3-((6-oxo-1,6-dihydropyridazin-4-yl)oxy)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.